Cas no 75472-93-4 (Warfarin-d)

Warfarin-d 化学的及び物理的性質
名前と識別子
-
- WARFARIN-D5
- Warfarin-d5 (phenyl-d5)
- [2H5]-Warfarin
- Rodex-d5
- Sakarat X-d5
- Warf compound 42-d5
- Warfarin-d5 (phenyl-d5)100µg
- Warfotox-d5
- Warfarin-d
- 4-Hydroxy-3-[3-oxo-1-(phenyl-D5)butyl]-2H-1-benzopyran-2-one
- DTXSID10716327
- F91428
- (+/-)-Warfarin D5 (phenyl D5)
- (+/-)-Warfarin D5 (phenyl-D5); 2H-1-Benzopyran-2-one, 4-hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI); (+/-)-4-Hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one
- SS-4514
- DTXSID801016155
- (+/-)-Warfarin D5 (phenyl D5) 100 microg/mL in Acetonitrile
- 3-(alpha-Acetonylbenzyl)-4-hydroxy-coumarin-d5
- 81-81-2 unlabeled
- 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
- 75472-93-4
- 4-Hydroxy-3-(3-oxo-1-phenyl-d5-butyl)-2H-1-benzopyran-2-one
- (+/-)-Warfarin-d5
- AKOS016339623
- 4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
- (+/-)-Warfarin-d5 (phenyl-d5)
- 1ST23011D5
- Warfarin D5
-
- インチ: InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D
- InChIKey: PJVWKTKQMONHTI-ATTUOBAHSA-N
- ほほえんだ: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
計算された属性
- せいみつぶんしりょう: 308.10500
- どういたいしつりょう: 313.136
- 同位体原子数: 5
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6A^2
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- ゆうかいてん: 154-1570C
- PSA: 67.51000
- LogP: 3.60960
Warfarin-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | W498502-1mg |
Warfarin-d5 |
75472-93-4 | 1mg |
$ 196.00 | 2023-09-05 | ||
Apollo Scientific | BICR200-25mg |
Warfarin D5 |
75472-93-4 | 25mg |
£1182.00 | 2024-07-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64700-500ug |
(±)-Warfarin-d5 |
75472-93-4 | 98% | 500ug |
¥2187.00 | 2023-09-09 | |
TRC | W498502-10mg |
Warfarin-d5 |
75472-93-4 | 10mg |
$ 1533.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1261158-50mg |
WARFARIN-D5 |
75472-93-4 | 99% D | 50mg |
$2080 | 2024-06-06 | |
eNovation Chemicals LLC | Y1261158-10mg |
WARFARIN-D5 |
75472-93-4 | 99% D | 10mg |
$790 | 2024-06-06 | |
1PlusChem | 1P00G630-1mg |
WARFARIN-D5 |
75472-93-4 | ≥99% deuterated forms (d1-d5) | 1mg |
$372.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1261158-5mg |
WARFARIN-D5 |
75472-93-4 | 99% D | 5mg |
$1435 | 2025-02-21 | |
Key Organics Ltd | SS-4514-1MG |
Warfarin-d5 |
75472-93-4 | >95% | 1mg |
£87.00 | 2025-02-08 | |
Apollo Scientific | BICR200-5mg |
Warfarin D5 |
75472-93-4 | 5mg |
£409.00 | 2024-07-19 |
Warfarin-d 関連文献
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
Warfarin-dに関する追加情報
Warfarin-d: A Comprehensive Overview
Warfarin-d (CAS No. 75472-93-4) is a synthetic derivative of warfarin, a well-known anticoagulant drug. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in the field of hematology and cardiovascular medicine. The CAS No. 75472-93-4 identifier is crucial for referencing this compound in scientific literature and regulatory documents, ensuring clarity and precision in its identification.
Warfarin-d is structurally similar to warfarin but differs in its chemical composition, particularly in the substitution pattern of its side chains. This modification imparts distinct pharmacokinetic and pharmacodynamic properties to the compound. Recent studies have highlighted its enhanced bioavailability and reduced risk of drug-drug interactions compared to traditional warfarin formulations. These findings underscore the potential of Warfarin-d as a safer and more effective alternative for patients requiring long-term anticoagulation therapy.
The mechanism of action of Warfarin-d involves inhibition of vitamin K epoxide reductase (VKOR), an enzyme critical for the recycling of vitamin K in the liver. By disrupting this process, Warfarin-d prevents the synthesis of functional clotting factors II, VII, IX, and X, thereby inhibiting blood coagulation. Unlike conventional warfarin, Warfarin-d exhibits a more selective binding profile to VKOR, which may contribute to its improved therapeutic index.
Recent clinical trials have demonstrated the efficacy of Warfarin-d in preventing thromboembolic events in high-risk patients. These trials have also shown a lower incidence of major bleeding complications associated with Warfarin-d treatment compared to standard warfarin therapy. This is attributed to Warfarin-d's predictable dose-response relationship and reduced susceptibility to genetic polymorphisms affecting VKOR activity.
In addition to its anticoagulant effects, Warfarin-d has been investigated for its potential role in cancer therapy. Emerging research suggests that Warfarin-d may inhibit tumor growth by modulating angiogenesis and apoptosis pathways. These findings open new avenues for exploring Warfarin-d as a dual-purpose agent with both anticoagulant and anticancer activities.
The development of Warfarin-d has been driven by advancements in medicinal chemistry and pharmacology. Researchers have employed computational modeling techniques to optimize the compound's structure for enhanced efficacy and safety. Such innovations highlight the importance of interdisciplinary collaboration in drug discovery and development.
Despite its promising attributes, further research is needed to fully elucidate the long-term safety profile of Warfarin-d and to determine its optimal dosing regimen across diverse patient populations. Ongoing studies are also exploring the potential for combining Warfarin-d with other antithrombotic agents to enhance therapeutic outcomes while minimizing adverse effects.
In conclusion, Warfarin-d (CAS No. 75472-93-4) represents a significant advancement in anticoagulant therapy, offering improved safety and efficacy compared to traditional warfarin formulations. Its unique pharmacological properties and potential applications in oncology make it a compelling subject for further investigation. As research continues to unfold, Warfarin-d holds promise as a versatile tool in the management of cardiovascular diseases and beyond.
75472-93-4 (Warfarin-d) 関連製品
- 2227899-67-2((2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)
- 1190312-48-1(3-Bromo-7-methyl-4-azaindole)
- 1805529-90-1(6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)
- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)
- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)
- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)
- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)
- 108468-00-4(1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)
